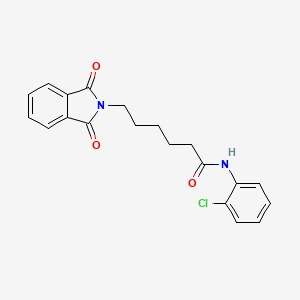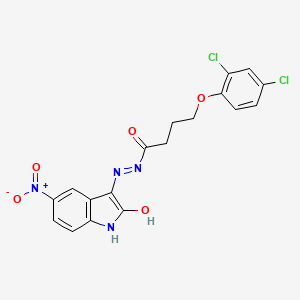![molecular formula C23H19BrN2O4S B11696436 ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)
ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etilo (2Z)-2-(5-bromo-2-hidroxibencilideno)-7-metil-3-oxo-5-fenil-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato es un compuesto orgánico complejo que pertenece a la clase de las tiazolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tiazolo[3,2-a]pirimidina, una porción de bromohidroxibencilideno y un grupo éster etílico. Es de interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de etilo (2Z)-2-(5-bromo-2-hidroxibencilideno)-7-metil-3-oxo-5-fenil-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de tiazolo[3,2-a]pirimidina: Este paso implica la ciclización de materiales de partida adecuados, como la 2-aminotiazol y el acetoacetato de etilo, en condiciones ácidas o básicas.
Reacción de condensación: El paso final implica la condensación del intermedio de bromohidroxibencilideno con el núcleo de tiazolo[3,2-a]pirimidina en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para asegurar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El etilo (2Z)-2-(5-bromo-2-hidroxibencilideno)-7-metil-3-oxo-5-fenil-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los grupos carbonilo en el compuesto se pueden reducir a alcoholes utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Yoduro de sodio en acetona para el intercambio de halógenos.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos correspondientes.
Reducción: Formación de alcoholes correspondientes.
Sustitución: Formación de derivados yodados u otros sustituidos.
Aplicaciones Científicas De Investigación
El etilo (2Z)-2-(5-bromo-2-hidroxibencilideno)-7-metil-3-oxo-5-fenil-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales aplicaciones terapéuticas debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del etilo (2Z)-2-(5-bromo-2-hidroxibencilideno)-7-metil-3-oxo-5-fenil-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato implica su interacción con objetivos moleculares específicos. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibición o activación de enzimas específicas implicadas en las vías biológicas.
Interacción con el ADN: Unión al ADN y afectación de la expresión génica.
Modulación de la actividad del receptor: Interacción con receptores celulares e influencia en las vías de transducción de señales.
Comparación Con Compuestos Similares
El etilo (2Z)-2-(5-bromo-2-hidroxibencilideno)-7-metil-3-oxo-5-fenil-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato se puede comparar con otros derivados de tiazolopirimidina:
Compuestos similares: Compuestos con estructuras centrales similares pero diferentes sustituyentes, como el etilo (2Z)-2-(2-hidroxibencilideno)-7-metil-3-oxo-5-fenil-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato.
Singularidad: La presencia de la porción de bromohidroxibencilideno y la disposición específica de los grupos funcionales hacen que este compuesto sea único en términos de sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C23H19BrN2O4S |
|---|---|
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19BrN2O4S/c1-3-30-22(29)19-13(2)25-23-26(20(19)14-7-5-4-6-8-14)21(28)18(31-23)12-15-11-16(24)9-10-17(15)27/h4-12,20,27H,3H2,1-2H3/b18-12- |
Clave InChI |
ROYMRAVJTHZLMO-PDGQHHTCSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=C(C=CC(=C4)Br)O)/S2)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)Br)O)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696353.png)
![5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11696366.png)

![methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate](/img/structure/B11696369.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)


![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11696400.png)
![(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696401.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
